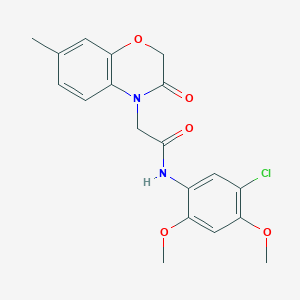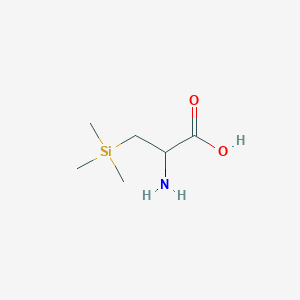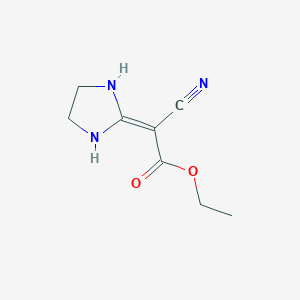![molecular formula C15H24S2Sn B15156387 (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane](/img/structure/B15156387.png)
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane is an organotin compound that features a thienothiophene core with a hexyl side chain and a trimethylstannane group. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane typically involves the Stille coupling reaction. This reaction uses a palladium catalyst to couple an organotin compound with an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin compound (e.g., trimethylstannane) and organic halide (e.g., bromothieno[3,2-b]thiophene).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle increased volumes of reactants and solvents.
Continuous flow systems: To improve efficiency and yield.
Purification: Techniques such as distillation, recrystallization, and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane undergoes several types of chemical reactions, including:
Substitution reactions: Where the trimethylstannane group can be replaced by other functional groups.
Oxidation reactions: Leading to the formation of sulfoxides or sulfones.
Coupling reactions: Such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Halides, nucleophiles, and bases under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted thienothiophenes.
Oxidation: Thienothiophene sulfoxides or sulfones.
Coupling: Extended π-conjugated systems for electronic applications.
Wissenschaftliche Forschungsanwendungen
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane involves its interaction with molecular targets through its electron-rich thienothiophene core. This interaction can modulate various pathways, including:
Electron transfer: Facilitating redox reactions.
Binding to proteins: Affecting enzyme activity or receptor function.
Formation of reactive intermediates: Leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene derivatives: Compounds with different substituents on the thienothiophene core.
Other organotin compounds: Such as trimethylstannyl-substituted thiophenes and furans
Uniqueness
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane stands out due to its specific combination of a hexyl side chain and a trimethylstannane group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Eigenschaften
Molekularformel |
C15H24S2Sn |
|---|---|
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
(2-hexylthieno[3,2-b]thiophen-5-yl)-trimethylstannane |
InChI |
InChI=1S/C12H15S2.3CH3.Sn/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12;;;;/h7,9H,2-6H2,1H3;3*1H3; |
InChI-Schlüssel |
CXVNAZXMXYZCAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(S1)C=C(S2)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
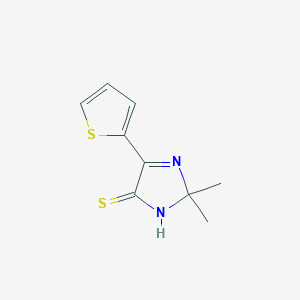
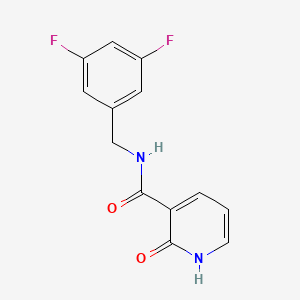

![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15156330.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
![2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15156345.png)
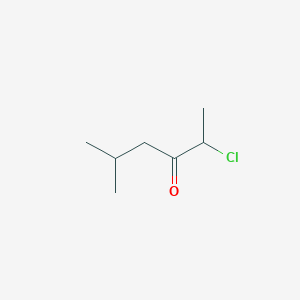
![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)
